molecular formula C16H28N2OS B3811258 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine

4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine

Cat. No. B3811258
M. Wt: 296.5 g/mol
InChI Key: GCHBGPUCSYQRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine, also known as TPTP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has shown promising results in various studies related to the central nervous system.

Mechanism of Action

The exact mechanism of action of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine is not yet fully understood. However, it has been suggested that 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine acts as a modulator of the dopamine and serotonin systems in the brain. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including calcium signaling and neuroprotection.
Biochemical and physiological effects:
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to increase the release of dopamine and serotonin in the brain, which can have positive effects on mood and behavior. 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine has also been shown to have antioxidant properties, which can protect neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more accurate and specific studies of the receptor's function. However, one of the limitations of using 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine and its potential therapeutic effects. Additionally, more research is needed to explore the potential use of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine as a neuroprotective agent in various neurological disorders.

Scientific Research Applications

4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine has been extensively used in scientific research related to the central nervous system. It has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine has also been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

1-pyrrolidin-1-yl-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(18-8-1-2-9-18)4-3-14-5-10-17(11-6-14)15-7-12-20-13-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHBGPUCSYQRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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